

# Application Notes and Protocols for Automated Staining with Uranyl Acetate Alternatives

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This document provides detailed application notes and protocols for utilizing non-toxic, uranium-free alternatives to uranyl acetate in automated staining systems for transmission electron microscopy (TEM). The information is intended to guide researchers in transitioning to safer and more accessible staining reagents without compromising image quality.

## Introduction to Uranyl Acetate Alternatives

Uranyl acetate (UA) has long been the gold standard for providing high contrast in TEM imaging of biological samples. However, its radioactivity and toxicity necessitate strict handling, storage, and disposal protocols, making its use increasingly challenging and costly.<sup>[1][2][3]</sup> In response, several non-radioactive and less toxic alternatives have been developed and commercialized.<sup>[2][3]</sup> These substitutes, primarily based on lanthanide salts or other heavy metal compounds, offer comparable staining results for a wide range of biological specimens.<sup>[1][4][5][6][7]</sup>

This document focuses on the application of the most common commercially available UA alternatives in automated staining systems, such as the Leica EM AC20. Automated systems offer significant advantages in terms of reproducibility, user safety, and throughput.<sup>[8][9]</sup>

### Key Uranyl Acetate Alternatives:

- **UranylLess:** A popular substitute based on a proprietary mixture of lanthanide salts.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) It has a neutral pH (around 6.8-7.0) and is known for its fast-acting nature.[\[6\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)
- **UAR-EMS (Uranyl Acetate Replacement):** This stain is composed of two lanthanide salts: samarium triacetate and gadolinium triacetate.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **UA-Zero:** Marketed as a direct, non-toxic, and non-radioactive replacement for uranyl acetate that can be used without significant changes to existing protocols.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Platinum Blue:** A platinum-based stain that can provide good contrast, particularly for certain cellular components like glycogen granules.[\[21\]](#)[\[22\]](#)[\[23\]](#) It is important to note that while not radioactive, Platinum Blue is considered a hazardous material.[\[21\]](#)[\[23\]](#)
- **Oolong Tea Extract (OTE):** A non-toxic, plant-derived alternative that has shown effectiveness in staining fibrous connective tissues.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

## Comparative Data of Uranyl Acetate Alternatives

The performance of uranyl acetate alternatives can vary depending on the sample type, fixation method, and embedding resin used. The following tables summarize the key characteristics and performance of the discussed alternatives based on available data.

Table 1: General Properties of Uranyl Acetate Alternatives

Stain	Chemical Composition	pH	Key Features	Safety Profile
UranyLess	Mix of lanthanide salts[6][10][11][12][13]	6.8 - 7.0[6][10][12][13]	Fast-acting, ready-to-use solution[6][10][12]	Non-radioactive, less toxic than UA[10]
UAR-EMS	Samarium and Gadolinium triacetate[14][15][16]	Not specified	Supplied as a concentrate, requires dilution[14]	Non-radioactive, less toxic than UA[14][15][16]
UA-Zero	Patented, non-disclosed	Not specified	Direct replacement for UA, no protocol change needed[17][18][19][20]	Non-radioactive, non-toxic[17][18][19][20]
Platinum Blue	Platinum complex[21][22]	3.5 (in diluted solution)[28]	Good contrast for specific structures (e.g., glycogen)[22]	Non-radioactive, but hazardous material[21][23]
Oolong Tea Extract (OTE)	Polyphenolic compounds (Tannins)[21]	Not specified	Non-toxic, effective for connective tissues[24][27]	Non-toxic, non-radioactive[24]

Table 2: Staining Performance and Protocol Parameters

Stain	Staining Time (Automated)	Post-Staining with Lead Citrate	Reported Performance
UranylLess	1-2 minutes (stain), <10 minutes (wash)[5] [6][29]	Recommended to enhance contrast[6] [10][12][13]	Comparable results to UA on a wide range of tissues.[6]
UAR-EMS	~30 minutes[14]	Recommended	Good results on plastic-embedded animal and plant tissues.[14][15][16]
UA-Zero	Similar to UA protocols[17][18][19] [20]	Can be used with or without	High contrast imaging, direct replacement for UA.[17][18][19][20]
Platinum Blue	30 minutes[21]	Recommended	Good contrast, sometimes superior to UA for specific organelles.[22]
Oolong Tea Extract (OTE)	30-40 minutes[26]	Recommended	Slightly lower contrast than UA but effective for certain tissues.[25]

## Experimental Protocols for Automated Staining

The following are generalized protocols for using uranyl acetate alternatives in an automated stainer like the Leica EM AC20. It is crucial to consult the manufacturer's specific instructions for both the staining reagent and the automated stainer.

### General Preparatory Steps

- Prepare fresh solutions of the uranyl acetate alternative and lead citrate according to the manufacturer's instructions.
- Ensure all solutions are filtered to prevent precipitates.
- Load the ultrathin sections on TEM grids into the grid holder of the automated stainer.

- Fill the reagent reservoirs of the automated stainer with the appropriate solutions (stain, lead citrate, and rinse water).

## Automated Staining Protocol: UranyLess

This protocol is adapted for a typical automated staining workflow.

- Primary Staining:
  - Reagent: UranyLess ready-to-use solution.
  - Incubation Time: 1-2 minutes.
- Rinse:
  - Reagent: Ultrapure, degassed water.
  - Duration: Multiple cycles, ensuring the total wash time does not exceed 10 minutes to prevent loss of contrast.[\[5\]](#)[\[6\]](#)[\[29\]](#)
- Secondary Staining (Contrast Enhancement):
  - Reagent: Reynolds lead citrate solution.
  - Incubation Time: 1-2 minutes.
- Final Rinse:
  - Reagent: Ultrapure, degassed water.
  - Duration: Several cycles to thoroughly remove excess lead citrate.
- Drying:
  - The automated stainer will typically include a drying step.

## Automated Staining Protocol: UAR-EMS

- Solution Preparation: Dilute the UAR-EMS concentrate with distilled water as recommended by the manufacturer (e.g., 4x dilution for most samples).[14]
- Primary Staining:
  - Reagent: Diluted UAR-EMS solution.
  - Incubation Time: Approximately 30 minutes at room temperature.[14]
- Rinse:
  - Reagent: Ultrapure, degassed water.
  - Duration: Multiple cycles.
- Secondary Staining:
  - Reagent: Reynolds lead citrate solution.
  - Incubation Time: 2-3 minutes.
- Final Rinse:
  - Reagent: Ultrapure, degassed water.
  - Duration: Several cycles.
- Drying:
  - Proceed with the automated drying cycle.

## Automated Staining Protocol: UA-Zero

As UA-Zero is designed as a direct replacement, the protocol for uranyl acetate in your automated stainer can generally be followed.

- Primary Staining:
  - Reagent: UA-Zero ready-to-use solution.

- Incubation Time: Follow your standard uranyl acetate staining time (typically 5-20 minutes).
- Rinse:
  - Reagent: Ultrapure, degassed water.
  - Duration: Multiple cycles.
- Secondary Staining:
  - Reagent: Reynolds lead citrate solution.
  - Incubation Time: Follow your standard lead citrate staining time (typically 1-5 minutes).
- Final Rinse:
  - Reagent: Ultrapure, degassed water.
  - Duration: Several cycles.
- Drying:
  - Utilize the stainer's drying program.

## Automated Staining Protocol: Platinum Blue

- Solution Preparation: Dilute the Platinum Blue stock solution (e.g., 6% stock) 1:200 in distilled water with the pH adjusted to 3.5 with acetic acid.[\[21\]](#)
- Primary Staining:
  - Reagent: Diluted Platinum Blue solution.
  - Incubation Time: 30 minutes.[\[21\]](#)
- Rinse:
  - Reagent: Ultrapure, degassed water.

- Duration: Multiple cycles.
- Secondary Staining:
  - Reagent: Reynolds lead citrate solution.
  - Incubation Time: 2 minutes.
- Final Rinse:
  - Reagent: Ultrapure, degassed water.
  - Duration: Several cycles.
- Drying:
  - Complete the automated drying process.

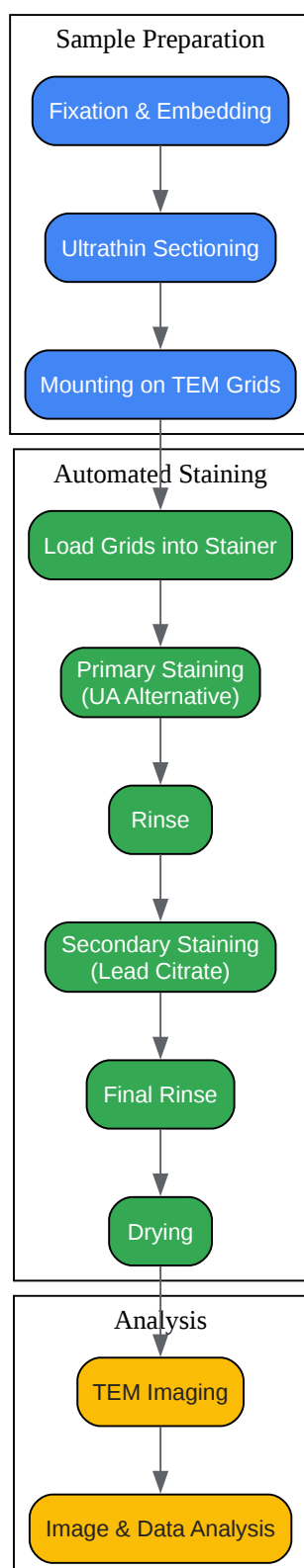
## Automated Staining Protocol: Oolong Tea Extract (OTE)

- Solution Preparation: Dissolve OTE powder in boiling distilled water to a final concentration of 0.2%.[\[21\]](#) Allow the solution to cool and filter it through a 0.22 µm filter.
- Primary Staining:
  - Reagent: 0.2% Oolong Tea Extract solution.
  - Incubation Time: 30-40 minutes.[\[26\]](#)
- Rinse:
  - Reagent: Ultrapure, degassed water.
  - Duration: Multiple cycles.
- Secondary Staining:
  - Reagent: Reynolds lead citrate solution.

- Incubation Time: 1-2 minutes.
- Final Rinse:
  - Reagent: Ultrapure, degassed water.
  - Duration: Several cycles.
- Drying:
  - Proceed with the automated drying cycle.

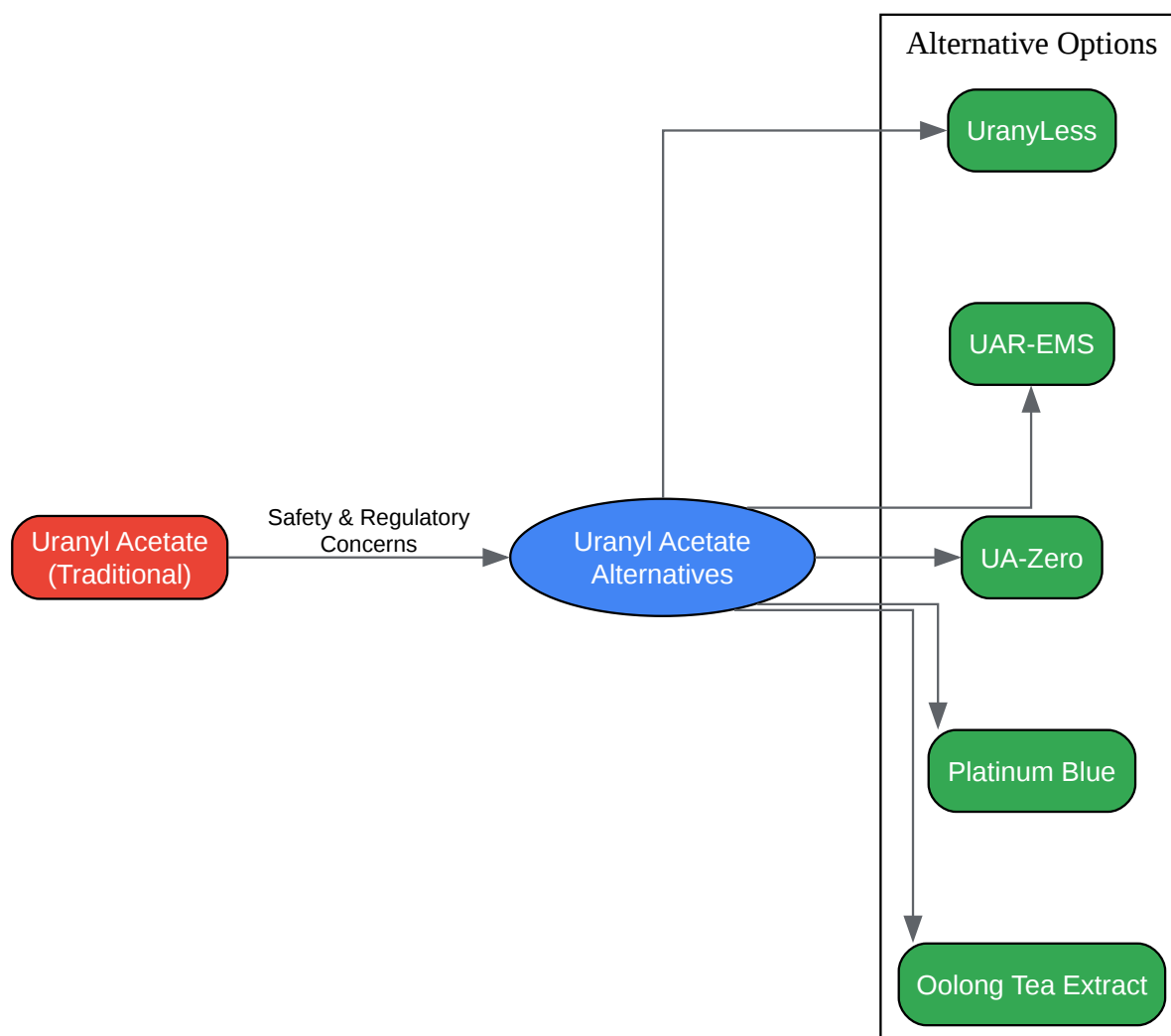
## Visualizations

The following diagrams illustrate the general experimental workflow for automated TEM staining and the logical relationship of using uranyl acetate alternatives.



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Caption: General workflow for automated TEM staining of biological samples.



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